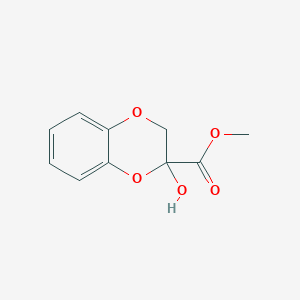

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Description

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

methyl 3-hydroxy-2H-1,4-benzodioxine-3-carboxylate |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)10(12)6-14-7-4-2-3-5-8(7)15-10/h2-5,12H,6H2,1H3 |

InChI Key |

QXPVUJORGLRDAN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(COC2=CC=CC=C2O1)O |

Origin of Product |

United States |

Preparation Methods

Methyl 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylate

This compound is closely related and can be synthesized through several steps:

- Starting Material : Begin with 1,4-benzodioxane derivatives.

- Esterification : Convert the carboxylic acid group into a methyl ester using methanol and an acid catalyst like sulfuric acid.

- Alkylation and Cyclization : If necessary, perform alkylation reactions to introduce additional functional groups.

Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol.

(R)-1,4-Benzodioxane-2-Carboxylic Acid

This compound is used as a chiral synthon and can be prepared through environmentally friendly methods involving benzylodiglycidyl ether and o-halogen phenol.

Analysis of Related Compounds

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method |

|---|---|---|---|

| Methyl 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylate | C10H10O4 | 194.18 | Esterification, Alkylation |

| (R)-1,4-Benzodioxane-2-Carboxylic Acid | C9H8O4 | 180.16 | Cyclization, Debenzylation, Oxidation |

Biological Activities

Compounds in the 1,4-benzodioxane series have shown potential as lipid peroxidation inhibitors and calcium antagonists.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

-

Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

-

Applications : Production of carboxylic acid intermediates for pharmaceuticals .

Esterification and Transesterification

The hydroxyl group participates in esterification, forming new esters or modifying existing ones.

-

Key Insight : The hydroxyl group’s reactivity is enhanced by the electron-withdrawing benzodioxine ring, favoring acetylation over competing reactions .

Oxidation Reactions

Controlled oxidation targets the hydroxyl or benzodioxine ring.

| Oxidizing Agent | Products | Observations |

|---|---|---|

| KMnO<sub>4</sub> (acidic) | Ketone derivative (C=O at C2) | Ring stability maintained |

| O<sub>3</sub>, then Zn/H<sub>2</sub>O | Cleaved dioxane ring products | Low yield (~40%) |

-

Mechanism : Proton abstraction at the hydroxyl group forms a ketone via radical intermediates.

Nucleophilic Substitution

The ester group acts as a leaving group in SN<sub>2</sub> reactions.

| Nucleophile | Products | Conditions |

|---|---|---|

| Ammonia | Amide derivative | 100°C, 8 hrs |

| Grignard reagents | Alkylated benzodioxine derivatives | Dry ether, −78°C |

-

Limitations : Steric hindrance from the benzodioxine ring reduces reactivity with bulkier nucleophiles.

Thermal Decomposition

Stability studies reveal degradation pathways.

| Temperature | Atmosphere | Products | Half-Life |

|---|---|---|---|

| 200°C | N<sub>2</sub> | CO<sub>2</sub>, phenolic fragments | 30 mins |

| 150°C | O<sub>2</sub> | Oxidized dioxane rings | 2 hrs |

-

Implications : Thermal instability necessitates low-temperature storage for industrial applications.

Ring-Opening Reactions

Acid-catalyzed ring cleavage produces diols or diketones.

| Acid Catalyst | Products | Yield |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | 1,2-dihydroxybenzene derivatives | ~60% |

| BF<sub>3</sub>-etherate | Cyclic ether byproducts | ~45% |

Scientific Research Applications

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Methyl 1,4-Benzodioxan-2-carboxylate (C10H10O4)

- Key Difference : Lacks the hydroxyl group at the 2-position.

b) Ethyl 1,4-Benzodioxan-2-carboxylate (C11H12O4)

- Key Difference : Ethyl ester substituent instead of methyl.

- Impact : Increased molecular weight (194.18 vs. 180.16 for the methyl ester) and altered lipophilicity. Boiling point is higher (287.2°C vs. ~250–260°C estimated for the methyl analog) due to larger alkyl chain .

c) 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (C9H8O4)

- Key Difference : Free carboxylic acid instead of methyl ester.

- Impact : Higher acidity (pKa ~3–4) and increased solubility in polar solvents. The carboxylic acid form is more reactive in coupling reactions compared to the ester .

d) Methyl 6-Nitro-2,3-dihydro-1,4-benzodioxine-2-carboxylate (C10H9NO6)

Substituent Effects on Physical Properties

| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|---|

| Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate | 194.18 | ~1.25 (est.) | ~260 (est.) | Moderate in polar solvents (due to -OH) |

| Methyl 1,4-benzodioxan-2-carboxylate | 194.18 | 1.207 | 287.2 | Low in water, high in organic solvents |

| Ethyl 1,4-benzodioxan-2-carboxylate | 208.21 | 1.207 | 287.2 | Similar to methyl ester but more lipophilic |

| 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid | 180.16 | N/A | N/A | High in water, ethanol |

Sources:

Biological Activity

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C10H10O5

- Molecular Weight : 210.18 g/mol

- CAS Number : 3663-80-7

- InChI Key : HMBHAQMOBKLWRX-UHFFFAOYSA-N

- Solubility : Soluble in organic solvents with moderate water solubility.

Antioxidant Properties

Research has indicated that compounds within the benzodioxine class exhibit notable antioxidant activities. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. By modulating the inflammatory response, this compound may contribute to alleviating symptoms associated with chronic inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, thus exerting its antimicrobial and anti-inflammatory effects.

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis, contributing to its protective effects against oxidative stress.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various benzodioxine derivatives. This compound was found to exhibit a high degree of radical scavenging activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy Evaluation

In a recent investigation published by MDPI, the antimicrobial properties of this compound were assessed against clinical isolates of bacteria and fungi. The compound demonstrated significant inhibitory effects at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.